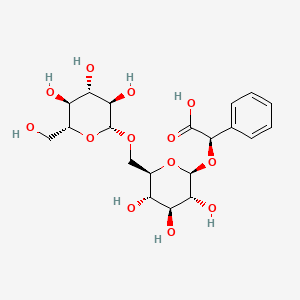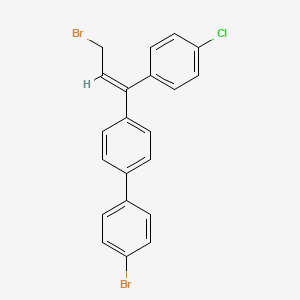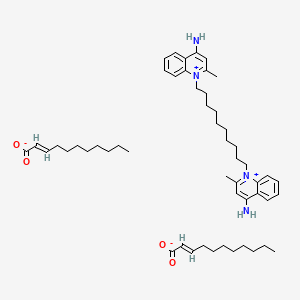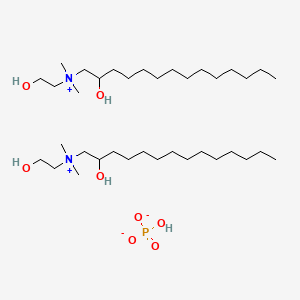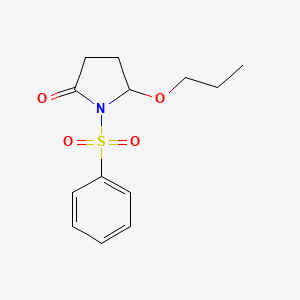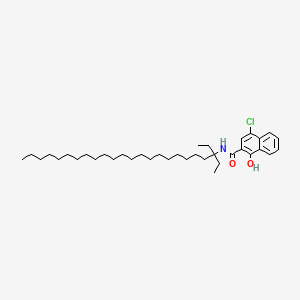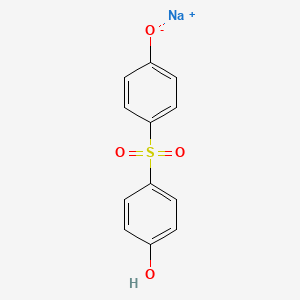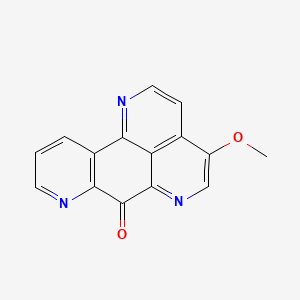
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-: is a synthetic organic compound belonging to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The compound is characterized by its fused ring system, which includes a pyridine ring and a phenanthroline moiety, with a methoxy group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- typically involves a series of Diels-Alder reactions. These reactions are carried out using quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- has shown significant cytotoxic activity against various human cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The exact mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- is not fully understood. it is believed to interact with DNA and other cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with specific signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Meridine: Another pyridoacridine alkaloid with similar biological activities.
Ascididemin: A marine-derived compound with a structure closely related to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-.
Uniqueness: What sets 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a unique candidate for further research and development in various fields.
Eigenschaften
CAS-Nummer |
327184-15-6 |
|---|---|
Molekularformel |
C15H9N3O2 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
12-methoxy-6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C15H9N3O2/c1-20-10-7-18-14-11-8(10)4-6-17-12(11)9-3-2-5-16-13(9)15(14)19/h2-7H,1H3 |
InChI-Schlüssel |
ULSFNUQXUHMWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C3=C1C=CN=C3C4=C(C2=O)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




